2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
CAS No.: 1207047-53-7
Cat. No.: VC5507288
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207047-53-7 |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.47 |
| IUPAC Name | 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H19N3O3S/c1-14-5-3-4-6-18(14)24-19(26)11-25-13-23-20-17(12-29-21(20)22(25)27)15-7-9-16(28-2)10-8-15/h3-10,12-13H,11H2,1-2H3,(H,24,26) |
| Standard InChI Key | CMKGTKXDRBPNLW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets . At the 7-position, the 4-methoxyphenyl group introduces electron-donating methoxy functionality, which enhances solubility and may influence binding affinity. The 3-position is occupied by an acetamide group tethered to a 2-methylphenyl ring, contributing steric bulk and hydrophobic character.
Table 1: Molecular Properties of 2-[7-(4-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₀N₃O₃S |
| Molecular Weight | 418.49 g/mol |
| IUPAC Name | 2-[7-(4-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide |
| Key Functional Groups | Thienopyrimidine, Methoxyphenyl, Acetamide |
| Topological Polar Surface Area | 98.8 Ų (estimated) |
The molecular formula was derived by enumerating atoms in the core and substituents, while the polar surface area was estimated using fragment-based methods . The methoxy group at the para position of the phenyl ring likely augments metabolic stability compared to halogenated analogs .
Synthesis and Manufacturing Approaches
Retrosynthetic Strategy
Synthesis of this compound likely follows a modular approach:
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Core Construction: The thieno[3,2-d]pyrimidine core can be assembled via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea .
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Substituent Introduction:
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The 4-methoxyphenyl group may be introduced via Suzuki-Miyaura coupling at the 7-position.
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The acetamide side chain at the 3-position could be installed through nucleophilic displacement of a leaving group (e.g., chloride) by a primary amine, followed by acetylation.
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Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | 2-Amino-5-(4-methoxyphenyl)thiophene-3-carboxylate, urea, polyphosphoric acid, 150°C |
| 2 | Chlorination at C3 | POCl₃, DMF, reflux |
| 3 | Acetamide Formation | 2-Methylphenylamine, K₂CO₃, DMF, 80°C |
This route mirrors methods used for analogous thienopyrimidines, where chlorination at the 3-position facilitates subsequent nucleophilic substitution .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, balancing the hydrophobic thienopyrimidine core and the polar acetamide group. Aqueous solubility is expected to be low (~10 µM at pH 7.4), necessitating formulation with co-solvents or surfactants for in vivo studies .
Spectral Characteristics
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IR Spectroscopy: Key peaks include N-H stretch (acetamide, ~3300 cm⁻¹), C=O (pyrimidinone, ~1680 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
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NMR: The ¹H-NMR spectrum would display singlet peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons split by coupling in the ortho and para positions.
Biological Activity and Mechanism of Action
Table 3: Hypothetical Kinase Inhibition Profile (Based on Analogs)
| Kinase | IC₅₀ (Predicted) | Structural Determinants |
|---|---|---|
| EGFR | 50–100 nM | Acetamide H-bonding, methoxyphenyl π-stacking |
| CDK2 | 200–500 nM | Core planarity, hydrophobic interactions |
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